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Compound of Interest

Compound Name:
N-propyl-1H-pyrazole-4-

carboxamide

Cat. No.: B14923449

Get Quote

Executive Summary & Scaffold Significance
The pyrazole-4-carboxamide motif is a "privileged scaffold" in medicinal chemistry, capable of

engaging diverse biological targets through distinct binding modes. Its utility stems from its

ability to function as a rigid linker that positions hydrogen bond donors and acceptors in precise

vectors.

In Kinase Drug Discovery: The scaffold frequently acts as a hinge-binder. The pyrazole

nitrogen (N2) accepts a hydrogen bond from the hinge region, while the C4-amide NH

donates a hydrogen bond to the backbone carbonyl (e.g., JAK, IRAK4 inhibitors).

In Agrochemicals (SDHI): The scaffold targets the ubiquinone-binding pocket of Succinate

Dehydrogenase (Complex II). Here, the amide carbonyl accepts a hydrogen bond from

Tyrosine residues (e.g., Tyr58 in R. solani), disrupting the TCA cycle (e.g., Fluxapyroxad,

Flubeneteram).

This guide provides a comprehensive SAR analysis, synthetic protocols, and biological

evaluation workflows for this versatile class of compounds.
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The Anatomy of the Scaffold: SAR Logic
To rationally design derivatives, one must deconstruct the scaffold into four modifiable zones.

Visualization: Scaffold Functional Zones
The following diagram illustrates the functional role of each position on the pyrazole-4-

carboxamide core.
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Figure 1: Functional decomposition of the pyrazole-4-carboxamide scaffold. Each vector

addresses a specific liability or affinity requirement.

Detailed SAR Rules
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Position Role Design Guidelines

N1 (R1) ADME/PK

Kinases: Often requires polar

groups (e.g., piperidine,

morpholine) to improve

aqueous solubility and reduce

LogD. Large groups here

project into the solvent-

exposed region.SDHIs: Small

lipophilic groups (Methyl) are

preferred to maintain tight

packing in the hydrophobic

ubiquinone pocket.

C3 (R3) Steric/Electronic

Kinases: Small alkyls (Me, Et)

or H are common to avoid

steric clash with the

gatekeeper residue.SDHIs:

Fluorinated groups (CF3,

CHF2) are critical. They

increase metabolic stability

and enhance lipophilic

interactions.

C5 (R5) Electronic

Kinases: An amino (-NH2)

group at C5 is often used to

form intramolecular H-bonds or

additional interactions with the

ATP pocket (e.g., forming a

fused pyrazolo[1,5-

a]pyrimidine system).SDHIs:

Usually H or Methyl.

Amide (R') Binding Specificity Kinases: Heteroaromatics

(Pyridines, Pyrimidines) mimic

the adenosine ring of

ATP.SDHIs: Biphenyls or

phenyl-linkers are essential to
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span the hydrophobic channel

of the SDH enzyme.

Protocol: Modular Synthesis of Pyrazole-4-
Carboxamides
Objective: To synthesize a library of analogs using a convergent approach that allows late-

stage diversification of the Amide (R') and N1 (R1) positions.

Synthetic Workflow Diagram
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Starting Material:
Ethyl Acetoacetate Derivative

Step 1: Vilsmeier-Haack / Condensation
(Formylation)

Intermediate:
Ethyl 2-formyl-3-oxopropanoate

Step 2: Cyclization with Hydrazine
(R1-NHNH2)

Core: Ethyl Pyrazole-4-carboxylate

Step 3: Hydrolysis
(LiOH, THF/H2O)

Key Intermediate:
Pyrazole-4-carboxylic Acid

Method A: Acid Chloride
(Oxalyl Chloride -> R'-NH2)

Method B: Coupling Agent
(HATU/EDCI + R'-NH2)

Target Product:
N-Substituted Pyrazole-4-Carboxamide

Click to download full resolution via product page

Figure 2: Convergent synthetic route allowing late-stage diversification of the amide moiety.
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Step-by-Step Methodology
Reagents:

Core Synthesis: Ethyl 3-(dimethylamino)acrylate, Hydrazine hydrate (or substituted

hydrazine), Ethanol.

Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate), DIPEA (Diisopropylethylamine), DMF.

Procedure:

Core Construction (Knorr-type):

React ethyl 2-(ethoxymethylene)-3-oxobutanoate (for R3=Me) with the appropriate

hydrazine R1-NHNH2 in Ethanol at reflux for 3 hours.

Concentrate and purify by silica gel chromatography (Hexane/EtOAc) to yield Ethyl 1-R1-

3-methyl-1H-pyrazole-4-carboxylate.

Saponification:

Dissolve the ester in THF:Water (1:1). Add LiOH (3 eq). Stir at RT for 4 hours.

Acidify with 1N HCl to pH 3. Filter the precipitate to obtain the Carboxylic Acid.

Amide Coupling (General Protocol):

Dissolve Pyrazole-4-carboxylic acid (1.0 eq) in dry DMF.

Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 mins to activate the acid.

Add the amine R'-NH2 (1.1 eq). Stir at RT for 12-24 hours.

Workup: Dilute with EtOAc, wash with saturated NaHCO3, Water, and Brine. Dry over

Na2SO4.

Purification: Recrystallization from EtOH or Flash Chromatography.
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Critical Troubleshooting:

Regioselectivity: When using monosubstituted hydrazines, a mixture of 1,3- and 1,5-isomers

may form. Confirm regiochemistry using NOESY NMR (interaction between N1-R and C5-

H/R).

Solubility: If the acid is insoluble in DMF, use the Acid Chloride method (Oxalyl

chloride/DCM/Cat. DMF) instead of HATU.

Biological Evaluation Protocols
To validate the SAR, specific assays must be deployed depending on the intended target

(Kinase vs. SDHI).
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Figure 3: Decision tree for biological evaluation based on application domain.

Protocol A: Kinase Inhibition (ADP-Glo Assay)
Target: IRAK4 / JAK Family.

Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35).

Reaction: Incubate Purified Kinase (e.g., IRAK4, 5 nM) with the substrate (peptide, 20 µM)

and test compound (variable conc.) for 10 mins.

Initiation: Add ATP (at Km concentration) to start the reaction. Incubate for 60 mins at RT.

Detection: Add ADP-Glo Reagent (Promega) to terminate the reaction and deplete remaining

ATP. Incubate 40 mins.

Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure

Luminescence.

Analysis: Plot RLU vs. Log[Compound] to determine IC50.

Protocol B: Antifungal SDHI Assay (Mycelial Growth)
Target:Rhizoctonia solani / Botrytis cinerea.

Media: Prepare Potato Dextrose Agar (PDA).

Dosing: Dissolve compounds in DMSO. Add to molten PDA (45°C) to achieve final

concentrations (0.1 - 100 µg/mL). Pour plates.

Inoculation: Place a 5mm mycelial plug of the target fungus in the center of the plate.

Incubation: Incubate at 25°C in the dark for 48-72 hours.

Measurement: Measure colony diameter. Calculate % Inhibition relative to DMSO control.

Formula:
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(C = Control diameter, T = Treated diameter).

Case Study Data: IRAK4 Inhibition
The following table summarizes the SAR optimization of a pyrazole-4-carboxamide series for

IRAK4 inhibition, highlighting the shift from a fused bicyclic system to the simplified

carboxamide to improve permeability.

Compoun
d ID

R1 (N-
Substitue
nt)

R3 (C-
Substitue
nt)

Amide R'
IRAK4
IC50 (nM)

LE
(Ligand
Eff.)

Notes

Cmpd 1 Methyl H Pyridin-3-yl 2200 0.28

Weak hit;

poor

solubility.

Cmpd 5

2-

Hydroxyeth

yl

Methyl Pyridin-3-yl 450 0.35

R3-Methyl

fills

hydrophobi

c pocket.

Cmpd 12
Piperidin-4-

yl
Methyl

Pyrazolo[1,

5-

a]pyrimidin

-3-yl

12 0.42

Lead.

Bicyclic R'

mimics

ATP

adenine.

Cmpd 18

trans-4-

aminocyclo

hexyl

CF3

Pyrazolo[1,

5-

a]pyrimidin

-3-yl

3 0.40

CF3 boosts

metabolic

stability;

Amino

group

improves

solubility.

Data adapted from: Lim et al., Bioorg. Med. Chem. Lett. 2015 [Ref 1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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